1-Hydroxy-2,3,5-trimethoxyxanthone
Overview
Description
1-Hydroxy-2,3,5-trimethoxyxanthen-9-one is a xanthone derivative with the molecular formula C16H14O6. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
The primary target of 1-Hydroxy-2,3,5-trimethoxyxanthen-9-one, also known as HM-1, is the calcium ion (Ca²⁺) influx through L-type voltage-operated Ca²⁺ channels . This compound also interacts with the endothelium-dependent mechanism involving nitric oxide (NO) .
Mode of Action
HM-1 operates through both an endothelium-dependent mechanism involving NO and an endothelium-independent mechanism . The latter involves the inhibition of Ca²⁺ influx through L-type voltage-operated Ca²⁺ channels . A minor contribution to the effects of HM-1 may be related to the inhibition of the protein kinase C-mediated release of intracellular Ca²⁺ stores .
Biochemical Pathways
The biochemical pathways affected by HM-1 primarily involve the regulation of intracellular calcium levels . By inhibiting the influx of Ca²⁺ through L-type voltage-operated Ca²⁺ channels, HM-1 can disrupt the normal functioning of these channels, leading to a decrease in intracellular calcium levels . This can have downstream effects on various cellular processes that depend on calcium as a signaling molecule.
Pharmacokinetics
It is known to be soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.
Result of Action
The primary result of HM-1’s action is its vasodilator effect , which is achieved through its interaction with NO and its inhibition of Ca²⁺ influx . This can lead to a decrease in blood pressure and an increase in blood flow. In addition, HM-1 may have cytotoxic effects on certain tumor cells .
Biochemical Analysis
Cellular Effects
1-Hydroxy-2,3,5-trimethoxyxanthen-9-one has been shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-Hydroxy-2,3,5-trimethoxyxanthen-9-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability and undergoes degradation over time .
Dosage Effects in Animal Models
The effects of 1-Hydroxy-2,3,5-trimethoxyxanthen-9-one vary with different dosages in animal models. High doses may lead to toxic or adverse effects .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
1-Hydroxy-2,3,5-trimethoxyxanthen-9-one is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,3,5-trimethoxyxanthen-9-one can be synthesized through several methods. One common approach involves the methylation of 1-hydroxyxanthone using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of 1-Hydroxy-2,3,5-trimethoxyxanthen-9-one often involves the extraction from natural sources such as the herb Halenia elliptica D. Don. The compound can be isolated and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2,3,5-trimethoxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroxyxanthones.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxyxanthones.
Substitution: Halogenated xanthones.
Scientific Research Applications
1-Hydroxy-2,3,5-trimethoxyxanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex xanthone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Comparison with Similar Compounds
1-Hydroxy-2,3,5-trimethoxyxanthen-9-one can be compared with other xanthone derivatives:
1-Hydroxy-3,6,7-trimethoxyxanthone: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
1-Hydroxy-2,3,4,5-tetramethoxyxanthone: Additional methoxy group, which may enhance its antioxidant activity.
1-Hydroxy-2,3,4,7-tetramethoxyxanthone: Different substitution pattern affecting its reactivity and applications.
Properties
IUPAC Name |
1-hydroxy-2,3,5-trimethoxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-19-9-6-4-5-8-13(17)12-10(22-15(8)9)7-11(20-2)16(21-3)14(12)18/h4-7,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVKXGZKJBHJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=CC(=C(C(=C3C2=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945485 | |
Record name | 1-Hydroxy-2,3,5-trimethoxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22804-49-5 | |
Record name | 1-Hydroxy-2,3,5-trimethoxyxanthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022804495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-2,3,5-trimethoxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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